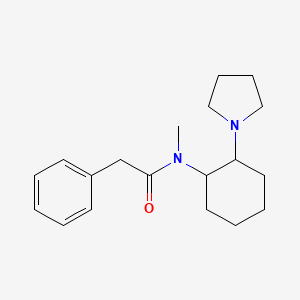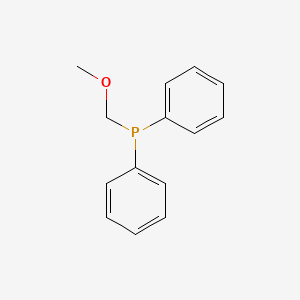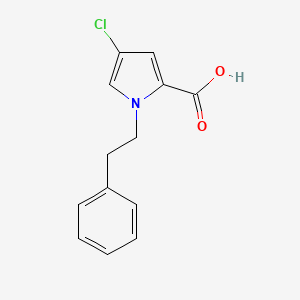
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the pyrrole ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-phenethyl-1H-pyrrole-2-carboxylic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 1-phenethyl-1H-pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrrole-2-carboxylic acid: A simpler analog without the phenethyl group.
1-Phenethyl-1H-pyrrole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
4-Bromo-1-phenethyl-1H-pyrrole-2-carboxylic acid: Similar structure with bromine instead of chlorine.
Uniqueness
4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the phenethyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
Número CAS |
62569-72-6 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
4-chloro-1-(2-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-11-8-12(13(16)17)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
Clave InChI |
VLPNIMAKUACNQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


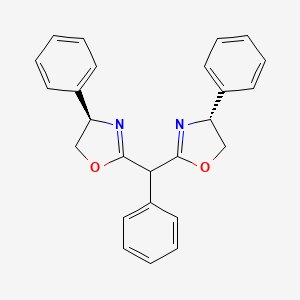
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
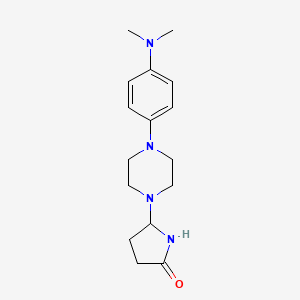
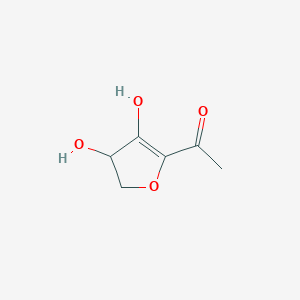
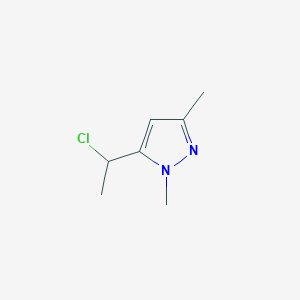
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
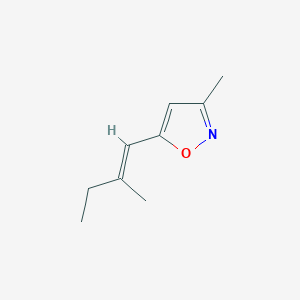
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
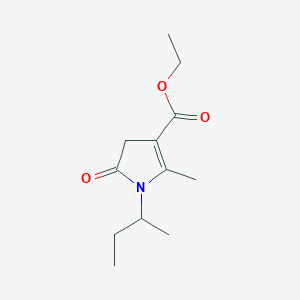
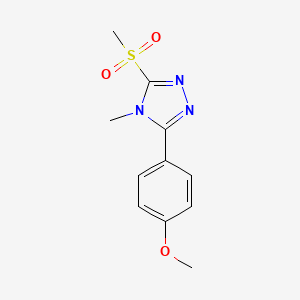
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
